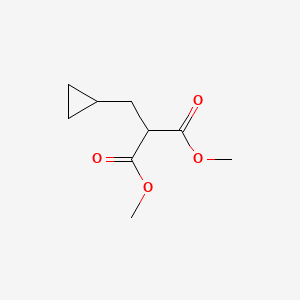

Dimethyl 2-(cyclopropylmethyl)malonate

CAS No.: 1565512-49-3

Cat. No.: VC6767269

Molecular Formula: C9H14O4

Molecular Weight: 186.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565512-49-3 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.207 |

| IUPAC Name | dimethyl 2-(cyclopropylmethyl)propanedioate |

| Standard InChI | InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | NGMOTFPGCNSWRI-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1CC1)C(=O)OC |

Introduction

Dimethyl 2-(cyclopropylmethyl)malonate is a chemical compound with the molecular formula C9H14O4, as indicated by PubChem . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclopropylmethyl group and two methoxycarbonyl groups. This compound is widely used in organic synthesis, drug discovery, and catalysis due to its unique structural properties.

Synthesis Methods

Dimethyl 2-(cyclopropylmethyl)malonate can be synthesized through the alkylation of dimethyl malonate with cyclopropylmethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide.

Chemical Reactions and Applications

Dimethyl 2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including alkylation, hydrolysis, and decarboxylation. These reactions make it a versatile intermediate in organic synthesis and drug discovery.

Types of Reactions

-

Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.

-

Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.

-

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopropylmethyl acetic acid.

Applications in Research

-

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

-

Drug Discovery: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

-

Catalysis: It is employed in catalytic reactions to improve reaction efficiency and selectivity.

Biological Activity and Research Findings

Dimethyl 2-(cyclopropylmethyl)malonate has shown significant biological activity, particularly in reducing cardiac ischemia–reperfusion injury by inhibiting succinate dehydrogenase, a key enzyme in the citric acid cycle. While specific data on its anti-cancer potential is limited, compounds with similar structures have demonstrated promising results against various cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume